Reynoutrin vs. Isoquercitrin: 9.5-Fold Superior Inhibition of Advanced Glycation End-Products (AGEs) Formation
In a direct comparative study using an in vitro advanced glycation end-products (AGEs) formation assay, reynoutrin demonstrated an IC50 value of 8.6 ± 1.4 μM, which is approximately 9.5-fold more potent than the structurally similar quercetin glycoside isoquercitrin (IC50 = 81.8 ± 9.6 μM) [1]. The study also compared reynoutrin to quercitrin (IC50 = 11.6 ± 2.2 μM), with reynoutrin exhibiting 1.3-fold greater potency [1]. These differences are attributed to the distinct sugar moiety (xylose vs. glucose vs. rhamnose) attached at the quercetin 3-O position [2].
| Evidence Dimension | IC50 for inhibition of AGEs formation |
|---|---|
| Target Compound Data | 8.6 ± 1.4 μM |
| Comparator Or Baseline | Isoquercitrin: 81.8 ± 9.6 μM; Quercitrin: 11.6 ± 2.2 μM |
| Quantified Difference | Reynoutrin is 9.5-fold more potent than isoquercitrin; 1.3-fold more potent than quercitrin |
| Conditions | In vitro AGE formation assay; compounds isolated from unripe fruits of Malus pumila cv. Fuji |
Why This Matters
For researchers investigating diabetic complications or AGE-related pathologies, reynoutrin provides substantially greater inhibitory activity at lower concentrations than the commonly available alternative isoquercitrin, potentially reducing compound consumption and enabling more robust dose-response studies.
- [1] Kim HJ, et al. Characterization of inhibitory components in formation of advanced glycation end products from unripe fruits of Malus pumila cv. Fuji. Journal of the Korean Society of Food Science and Nutrition. 2018;47(9):922-930. View Source
- [2] Olszewska M. Flavonoids from Prunus serotina Ehrh. Acta Poloniae Pharmaceutica. 2005;62(2):127-133. View Source
